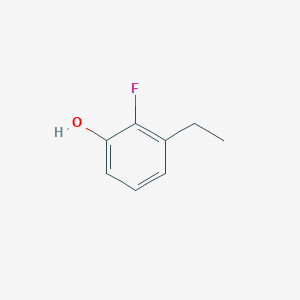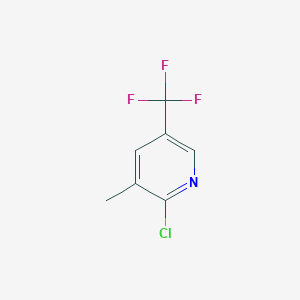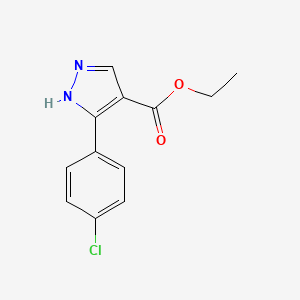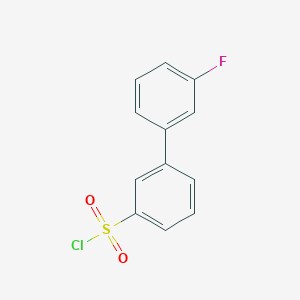![molecular formula C11H24N2O2 B1646597 TERT-BUTYL N-[2-(ETHYLAMINO)-2-METHYLPROPYL]CARBAMATE](/img/structure/B1646597.png)
TERT-BUTYL N-[2-(ETHYLAMINO)-2-METHYLPROPYL]CARBAMATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL N-[2-(ETHYLAMINO)-2-METHYLPROPYL]CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a tert-butyl group, an ethylamino group, and a methylpropylcarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(ethylamino)-2-methylpropylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(ethylamino)-2-methylpropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-(ethylamino)-2-methylpropylcarbamate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product . The use of flow microreactors also enhances the safety and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL N-[2-(ETHYLAMINO)-2-METHYLPROPYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Carbamate derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted carbamates with various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
TERT-BUTYL N-[2-(ETHYLAMINO)-2-METHYLPROPYL]CARBAMATE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(ethylamino)-2-methylpropylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets . The carbamate moiety can undergo hydrolysis to release the active amine, which can then interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(methylamino)ethylcarbamate
- Tert-butyl 2-(ethylamino)ethylcarbamate
- Tert-butyl 2-(methylamino)-2-methylpropylcarbamate
Uniqueness
TERT-BUTYL N-[2-(ETHYLAMINO)-2-METHYLPROPYL]CARBAMATE is unique due to the presence of both the ethylamino and methylpropylcarbamate groups, which provide distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and enhances the compound’s stability and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C11H24N2O2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(ethylamino)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-7-13-11(5,6)8-12-9(14)15-10(2,3)4/h13H,7-8H2,1-6H3,(H,12,14) |
Clave InChI |
AJTOOLDEHFANMG-UHFFFAOYSA-N |
SMILES |
CCNC(C)(C)CNC(=O)OC(C)(C)C |
SMILES canónico |
CCNC(C)(C)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1646517.png)
![1-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B1646523.png)











